2-Quinolinecarbonitrile, 5-chloro-

Description

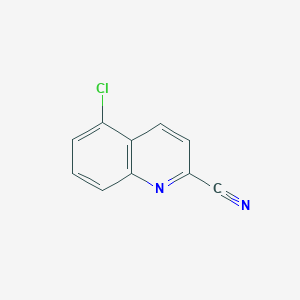

5-Chloro-2-quinolinecarbonitrile (C₁₀H₅ClN₂) is a halogenated and cyano-substituted quinoline derivative. Quinolines are heterocyclic aromatic compounds with a fused benzene and pyridine ring, widely studied for their pharmacological and material science applications. While direct data on this compound is sparse in the provided evidence, structurally related quinoline derivatives (e.g., 2-chloroquinoline-6-carbonitrile, CAS 78060-54-5) suggest that substituent positioning significantly modulates molecular interactions and stability .

Properties

IUPAC Name |

5-chloroquinoline-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClN2/c11-9-2-1-3-10-8(9)5-4-7(6-12)13-10/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQYFEOZXMLPMHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)C#N)C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the most notable applications of 2-Quinolinecarbonitrile, 5-chloro- is in the development of anticancer agents. Research indicates that derivatives of quinolinecarbonitriles exhibit potent activity against various cancer cell lines. For instance, cyclometalated iridium(III) complexes containing quinoline derivatives have shown effectiveness in targeting mitochondria and inducing apoptosis in cancer cells resistant to traditional therapies like cisplatin .

Case Study: Chronic Myelogenous Leukemia (CML)

A patent (US7417148B2) discusses a series of quinolinecarbonitriles, including derivatives similar to 2-Quinolinecarbonitrile, 5-chloro-, for treating chronic myelogenous leukemia (CML). These compounds function as inhibitors of specific kinases involved in CML pathology, demonstrating significant promise in clinical applications .

Photochemistry

Photoinitiated Reactions

The photochemistry of 2-Quinolinecarbonitriles has been extensively studied. Research has shown that these compounds can undergo photoinitiated radical-forming reactions, which are useful in various synthetic applications. For example, the study published in the Journal of Organic Chemistry outlines the mechanisms by which these compounds participate in radical reactions under specific conditions .

Case Study: Mechanism Analysis

A detailed investigation published in the Bulletin of the Chemical Society of Japan analyzed the mechanism of photoinduced substitution reactions involving 2-Quinolinecarbonitriles. This work provides insights into how these reactions can be harnessed for synthetic organic chemistry applications .

Pesticidal Properties

Research has indicated that quinoline derivatives can exhibit pesticidal properties, making them candidates for developing new agrochemicals. The structure of 2-Quinolinecarbonitrile, 5-chloro- may contribute to its biological activity against pests.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 5-Chloro-2-quinolinecarbonitrile vs. 6-Chloro-2-quinolinecarbonitrile (CAS 78060-54-5): Positional isomerism alters electron distribution. The chloro group at position 5 (vs. 6) in the target compound creates a different dipole moment, affecting intermolecular interactions. Computational studies on analogous coumarins (e.g., ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate) demonstrate that halogen placement influences bond lengths and vibrational frequencies . For example, C–Cl bond lengths in such systems range from 1.72–1.75 Å, with slight variations depending on adjacent substituents.

- 5-Chloro-2-quinolinecarbonitrile vs. 3-Cyano-Substituted Quinolines: The cyano group at position 2 (vs. 3 in compounds like 441783-61-5) modifies the molecule’s electron-withdrawing capacity. In , a hexahydroquinoline derivative with a cyano group at position 3 exhibits reduced aromaticity due to partial saturation of the quinoline ring, lowering conjugation compared to fully aromatic analogs .

Structural and Spectroscopic Comparisons

- Geometric Parameters: Density functional theory (DFT) studies on coumarin derivatives (e.g., C₁₂H₉ClO₄) reveal that chloro substituents increase planarity in the aromatic system, enhancing π-π stacking interactions. For quinolines, similar effects are expected, with chloro and cyano groups contributing to rigidity .

- NMR and IR Profiles: In , the ¹³C NMR chemical shift for the carbonyl group in ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate is observed at ~160 ppm, while the cyano group in related nitriles (e.g., C₁₀H₅ClN₂) typically resonates at ~115–120 ppm. IR spectra of nitriles show strong C≡N stretching vibrations near 2200–2250 cm⁻¹, a key identifier for cyano-substituted compounds .

Data Tables

Table 1: Structural Comparison of Selected Quinoline Derivatives

| Compound | Substituents | Molecular Formula | Key Features |

|---|---|---|---|

| 5-Chloro-2-quinolinecarbonitrile | Cl (C5), CN (C2) | C₁₀H₅ClN₂ | Aromatic, electron-withdrawing groups |

| 2-Chloroquinoline-6-carbonitrile | Cl (C2), CN (C6) | C₁₀H₅ClN₂ | Positional isomerism alters polarity |

| 441783-61-5 | Cl, CN, ethylthienyl, hexahydro | C₂₃H₂₂ClN₃OS | Partial saturation, multi-substituent |

Table 2: Spectroscopic Data from Analogous Compounds

| Compound (Reference) | ¹³C NMR (Cyano, ppm) | IR C≡N Stretch (cm⁻¹) | C–Cl Bond Length (Å) |

|---|---|---|---|

| Ethyl 6-chloro-coumarin | 160 (C=O) | – | 1.74 |

| 2-Chloroquinoline-6-carbonitrile | 118 (CN) | 2230 | 1.73 (C–Cl) |

Preparation Methods

Halogenation and Cyclization Approaches

One common approach to synthesize quinolinecarbonitriles involves halogenation of quinoline precursors followed by cyclization and substitution reactions. For example, halogenating reagents such as phosphorus oxychloride (POCl3) are employed to introduce chloro substituents at specific positions on the quinoline ring system. The reaction is often conducted under reflux conditions in solvents like toluene or 2-ethoxyethanol, sometimes with catalytic amounts of pyridine hydrochloride to facilitate substitution reactions.

- The halogenation step can convert hydroxy or amino quinoline derivatives into chloro-substituted quinolinecarbonitriles.

- Subsequent nucleophilic substitution with amines or alcohols can yield various substituted quinolinecarbonitriles.

Use of Aminobenzonitrile Precursors

Starting from 2-aminobenzonitrile derivatives substituted with chloro groups at the 5-position, the formation of the quinoline ring system can be achieved via condensation with cyanoacetates or related electrophiles under heating conditions.

- For example, heating 3-fluoro-4-methoxyaniline with ethyl (ethoxymethylene)cyanoacetate in toluene at 100–110 °C leads to quinolinecarbonitrile intermediates.

- The reaction mixture is then cooled and precipitated to isolate the product, which can be purified by recrystallization or chromatography.

Catalytic Hydrogenation for Functional Group Transformation

Reduction of 8-hydroxy-2-quinolinecarbonitrile to 8-hydroxy-2-quinolinemethylamine has been reported using palladium on carbon catalysts under hydrogen atmosphere. This method confirms the conversion of nitrile groups to amines, which can be further functionalized.

Experimental Conditions and Reagents

| Step/Reaction Type | Reagents/Conditions | Solvent(s) | Temperature/Time | Notes/Outcome |

|---|---|---|---|---|

| Halogenation (chlorination) | Phosphorus oxychloride (POCl3) | Toluene, 2-ethoxyethanol | Reflux, ~105 °C, 45 min | Introduces chloro substituent on quinoline ring |

| Cyclization | Aminobenzonitrile + ethyl (ethoxymethylene)cyanoacetate | Toluene | 100–110 °C, 4.5 h | Formation of quinolinecarbonitrile scaffold |

| Hydrogenation | 10% Pd/C catalyst, H2 (1 atm) | Acetic acid | Room temp, 14 h | Converts nitrile to amine group |

| Purification | Flash column chromatography, recrystallization | Hexane, ethyl acetate, DCM | Ambient | Yields purified quinolinecarbonitrile derivatives |

Representative Synthesis Example

A detailed example from the literature illustrates the preparation of a chloro-substituted quinolinecarbonitrile:

- A mixture of 3-fluoro-4-methoxyaniline (15.31 g, 108 mmol) and ethyl (ethoxymethylene)cyanoacetate (18.36 g, 108 mmol) is heated in toluene at 100–110 °C for 4.5 hours.

- After cooling, hexane and ethyl acetate are added, and the solid product is collected by filtration.

- The crude product is then purified by flash chromatography using a gradient of ethyl acetate in hexane to yield 4-chloro-6-ethoxy-7-fluoro-3-quinolinecarbonitrile with a melting point of 165–166 °C.

- Further chlorination using phosphorus oxychloride converts hydroxy or methoxy groups to chloro substituents on the quinoline ring as needed.

Research Findings and Notes on Yield and Purity

- Yields for quinolinecarbonitrile derivatives typically range from moderate to high (50–80%) depending on the substrate and reaction conditions.

- Purity is often confirmed by melting point analysis, NMR spectroscopy, and mass spectrometry.

- For example, the reduction of 8-hydroxy-2-quinolinecarbonitrile to the corresponding amine gave a 65% yield with characteristic NMR signals confirming the transformation.

Summary Table of Key Preparation Methods

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-chloro-2-quinolinecarbonitrile, and how do reaction conditions influence yield?

- Methodology : Common pathways include cyclization of substituted acrylonitrile precursors or halogenation of 2-quinolinecarbonitrile derivatives. For example, chlorination at the 5-position can be achieved using POCl₃ or N-chlorosuccinimide under controlled temperature (60–80°C). Yield optimization requires monitoring reaction time and stoichiometry via HPLC or TLC .

- Characterization : Confirm structure using / NMR (compare with NIST spectral libraries) and high-resolution mass spectrometry (HRMS) .

Q. How is 5-chloro-2-quinolinecarbonitrile characterized to distinguish it from positional isomers (e.g., 6-chloro-2-quinolinecarbonitrile)?

- Methodology : Use NMR to analyze aromatic proton splitting patterns. Computational modeling (DFT) can predict chemical shifts for comparison. IR spectroscopy identifies nitrile stretches (~2220 cm⁻¹) and C–Cl bonds (650–800 cm⁻¹). X-ray crystallography resolves ambiguous cases .

Q. What are the primary applications of 5-chloro-2-quinolinecarbonitrile in medicinal chemistry?

- Methodology : As a nitrile-bearing heterocycle, it serves as a precursor for kinase inhibitors or antiviral agents. Screen bioactivity via in vitro assays (e.g., enzyme inhibition, cytotoxicity). Compare with analogs in CAS databases to identify structure-activity trends .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for 5-chloro-2-quinolinecarbonitrile derivatives?

- Methodology : Cross-validate using multiple techniques (e.g., 2D NMR, X-ray). Replicate synthesis under standardized conditions and compare with literature. Leverage cheminformatics tools (e.g., PubChem, ECHA) to identify inconsistencies in solvent or calibration .

Q. What experimental design strategies optimize the synthesis of 5-chloro-2-quinolinecarbonitrile under green chemistry principles?

- Methodology : Apply factorial design to test variables (e.g., catalyst loading, solvent polarity). Use microwave-assisted synthesis to reduce time/energy. Monitor waste using life-cycle assessment (LCA) tools. Compare with theoretical simulations (e.g., Gaussian for transition-state analysis) .

Q. How do steric and electronic effects of the 5-chloro substituent influence reactivity in cross-coupling reactions?

- Methodology : Perform kinetic studies (e.g., Suzuki-Miyaura coupling) with varying ligands (Pd/dppf vs. Pd/XPhos). Use Hammett plots to correlate substituent effects with reaction rates. Computational studies (DFT) model electron density at reactive sites .

Q. What strategies mitigate degradation of 5-chloro-2-quinolinecarbonitrile during long-term storage?

- Methodology : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring. Identify degradation products via LC-MS. Optimize storage in inert atmospheres (argon) with desiccants. Compare degradation pathways with related nitriles in NIST databases .

Q. How can computational models predict the toxicity profile of 5-chloro-2-quinolinecarbonitrile?

- Methodology : Use QSAR (Quantitative Structure-Activity Relationship) tools (e.g., EPA’s TEST) to estimate LD50 and eco-toxicity. Validate with in vitro assays (Ames test, hepatocyte viability). Cross-reference with ECHA’s REACH data for analogous compounds .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.